Aclimostat is derived from a series of synthetic modifications aimed at enhancing its pharmacological properties. It is classified as an enzyme inhibitor, specifically targeting the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and immune regulation. This classification positions Aclimostat as a potential candidate for conditions such as diabetes and autoimmune disorders.
The synthesis of Aclimostat involves several key steps, typically starting from readily available chemical precursors. The process can be summarized as follows:
These methods highlight the complexity involved in synthesizing Aclimostat, requiring careful control of reaction conditions to achieve optimal yields and purity.
Aclimostat's molecular structure can be described by its chemical formula, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The structural formula indicates specific functional groups that contribute to its biological activity:
The molecular weight of Aclimostat is approximately 350 daltons, making it suitable for oral bioavailability.
Aclimostat undergoes various chemical reactions that are pivotal for its activity:
These reactions are crucial for understanding how Aclimostat functions at the molecular level.
Aclimostat's mechanism of action primarily revolves around its role as a DPP-IV inhibitor. By blocking this enzyme, Aclimostat:
The data supporting these mechanisms come from both in vitro studies and preclinical trials demonstrating improved metabolic parameters in treated subjects.
Aclimostat exhibits several key physical and chemical properties:
These properties are essential for determining the formulation strategies for clinical applications.
Aclimostat has several potential applications in scientific research and clinical practice:
These applications highlight the versatility of Aclimostat as a therapeutic agent across different medical fields.
Aclimostat is defined by the systematic name (3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl 3-(2-morpholinoethyl)azetidine-1-carboxylate. Its chemical identity is unambiguously characterized as follows:
Table 1: Core Chemical Identifiers of Aclimostat
Property | Value |
---|---|
CAS Registry Number | 2082752-83-6 |
IUPAC Name | (3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl 3-(2-morpholinoethyl)azetidine-1-carboxylate |
SMILES | C[C@@]1(O[C@@H]1CC=C(C)C)[C@H]1C@HC@@HOC(=O)N1CC(C1)CCN1CCOCC1 |
InChI Key | QJWJPMLDQYEPPW-AUKZVGPFSA-N |
Aclimostat’s biological activity is critically dependent on its stereochemistry, featuring five chiral centers with defined absolute configurations:
Key properties influencing bioavailability and formulation include:
Table 2: Experimental Physicochemical Parameters
Property | Value | Method/Context |
---|---|---|
Solubility (DMSO) | 230 mg/mL (480 mM) | In vitro stock solution |
logP | 2.85 | Computational prediction |
Rotatable Bonds | 8 | Molecular dynamics |
Hydrogen Bond Acceptors | 7 | QSAR modeling |
The development of Aclimostat emerged from efforts to improve upon first-generation MetAP2 inhibitors like beloranib, which showed efficacy but posed thrombotic risks:
MetAP2 inhibitors block post-translational N-terminal methionine excision, disrupting angiogenesis and lipid metabolism. Aclimostat classifies as a reversible, non-covalent inhibitor with distinct attributes:
Table 3: Comparative Analysis of Select MetAP2 Inhibitors
Inhibitor | Chemical Class | Selectivity | Key Differentiators of Aclimostat |
---|---|---|---|
Beloranib | Fumagillin analog | Moderate | Higher thrombotic risk |
TNP-470 | Fumagillin derivative | Low | Limited clinical utility |
Aclimostat | Synthetic epoxide | High | Improved coagulation safety; synthetic tractability |
Compound Synonym Table
Synonym | Context |
---|---|
Aclimostat | Generic name |
ZGN-1061 | Developmental code |
2082752-83-6 | CAS Registry Number |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7